molecular formula C27H26N4O2S B2480813 N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243058-43-6

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No. B2480813
CAS RN: 1243058-43-6
M. Wt: 470.59
InChI Key: QEGRXEFPECWKNB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H26N4O2S and its molecular weight is 470.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Angiogenic Applications

A study by Vinaya Kambappa et al. (2017) synthesized novel piperidine derivatives and evaluated their anti-angiogenic properties using a chick chorioallantoic membrane (CAM) model. These compounds showed significant ability to inhibit blood vessel formation, suggesting potential for cancer treatment due to the critical role of angiogenesis in tumor growth and metastasis (Kambappa et al., 2017).

Anticancer and Anti-inflammatory Agents

Research by A. Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from visnaginone and khellinone with significant anti-inflammatory and analgesic activities. These compounds were found to inhibit COX-1/COX-2 selectively, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

The work of A. A. Abdalha et al. (2011) explored the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, showcasing the versatility of heterocyclic chemistry in developing new therapeutic agents. These findings highlight the significance of heterocyclic compounds in drug development, given their prevalence in pharmaceuticals (Abdalha et al., 2011).

Metabolic Studies

The metabolism of flumatinib, a novel tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients was studied, revealing the drug's main metabolic pathways. This research is crucial for understanding the pharmacokinetics of new drugs and their metabolites' effects on human health (Gong et al., 2010).

Antimicrobial Activity

A series of pyridothienopyrimidin-4-ones demonstrated antistaphylococcal activity, indicating the potential of these compounds in addressing antibiotic resistance issues. The synthesis and biological evaluation of these compounds contribute to the ongoing search for new antimicrobial agents (Kostenko et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2,3-dihydro-1H-indene-1-carboxylic acid, which is synthesized from commercially available starting materials. The second intermediate is 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid, which is synthesized from 2-aminothiophene and phenylacetic acid. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-aminothiophene", "phenylacetic acid", "2,3-dihydro-1H-indene-1-carboxylic acid", "4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "piperidine-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "triethylamine (TEA)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 2,3-dihydro-1H-indene-1-carboxylic acid:", "Step 1: 2-methyl-1,3-cyclopentanedione is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 2-ethyl-4,5-dihydrofuran-3-one.", "Step 2: 2-ethyl-4,5-dihydrofuran-3-one is reacted with sodium methoxide to form 2-ethyl-4-methoxy-5-hydroxyfuran-3-one.", "Step 3: 2-ethyl-4-methoxy-5-hydroxyfuran-3-one is reacted with sodium hydride and 1,2-dibromoethane to form 2,3-dihydro-1H-indene-1-carboxylic acid.", "Synthesis of 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid:", "Step 1: 2-aminothiophene is reacted with phenylacetic acid in the presence of polyphosphoric acid to form 4-phenylthieno[2,3-d]pyrimidin-2-amine.", "Step 2: 4-phenylthieno[2,3-d]pyrimidin-2-amine is oxidized using potassium permanganate to form 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid.", "Coupling of intermediates to form final product:", "Step 1: 2,3-dihydro-1H-indene-1-carboxylic acid and 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid are activated using DCC and NHS in DMF.", "Step 2: Piperidine-3-carboxylic acid and DIPEA are added to the reaction mixture, and the reaction is allowed to proceed for several hours.", "Step 3: The reaction mixture is then filtered, and the product is purified using a combination of column chromatography and recrystallization from methanol/water.", "Step 4: The final product is obtained as a white solid with a yield of approximately 50%." ] }

CAS RN

1243058-43-6

Molecular Formula

C27H26N4O2S

Molecular Weight

470.59

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C27H26N4O2S/c32-25(28-22-13-12-18-9-4-5-11-20(18)22)19-10-6-14-31(15-19)27-29-23-21(17-7-2-1-3-8-17)16-34-24(23)26(33)30-27/h1-5,7-9,11,16,19,22H,6,10,12-15H2,(H,28,32)(H,29,30,33)

InChI Key

QEGRXEFPECWKNB-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NC5CCC6=CC=CC=C56

solubility

not available

Origin of Product

United States

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